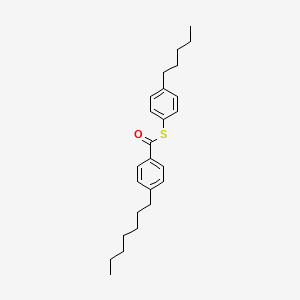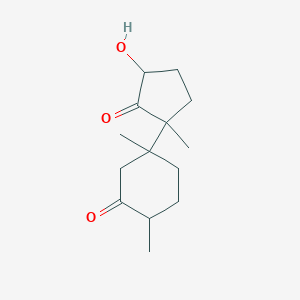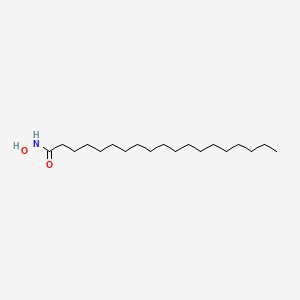
N-Hydroxynonadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxynonadecanamide is an organic compound belonging to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group attached to a long-chain fatty acid amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Hydroxynonadecanamide can be synthesized through the reaction of nonadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of nonadecanoic acid, followed by its reaction with hydroxylamine to form the hydroxamic acid derivative. Common activating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxynonadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted hydroxamic acids.
Applications De Recherche Scientifique
N-Hydroxynonadecanamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: It is used in the formulation of certain industrial products, such as corrosion inhibitors and surfactants.
Mécanisme D'action
The mechanism of action of N-Hydroxynonadecanamide involves its interaction with metal ions, particularly in the active sites of metalloproteinases. The hydroxylamine group can chelate metal ions, inhibiting the enzyme’s activity. This interaction disrupts the enzyme’s function, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-Hydroxyoctadecanamide: Similar structure with an 18-carbon chain.
N-Hydroxyhexadecanamide: Similar structure with a 16-carbon chain.
N-Hydroxydodecanamide: Similar structure with a 12-carbon chain.
Uniqueness: N-Hydroxynonadecanamide is unique due to its longer carbon chain, which may influence its solubility, reactivity, and interaction with biological targets. This distinct structure can result in different biological and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
61136-77-4 |
|---|---|
Formule moléculaire |
C19H39NO2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-hydroxynonadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-22/h22H,2-18H2,1H3,(H,20,21) |
Clé InChI |
KLODVRKIMZNDTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
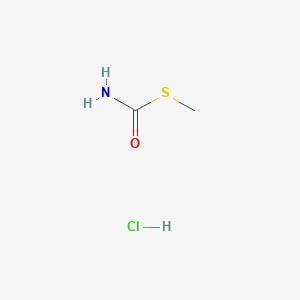
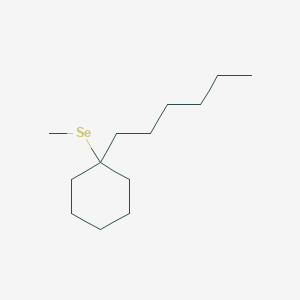
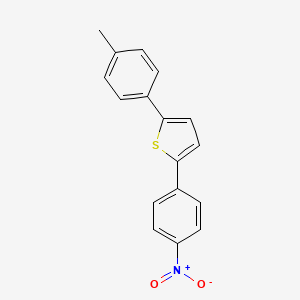
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
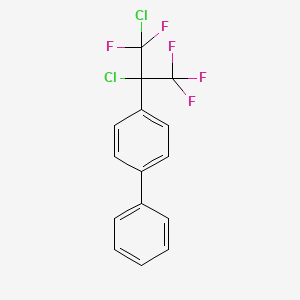

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
